molecular formula C11H20N2 B1378667 1-Cyclopropyl-decahydro-1,6-naphthyridine CAS No. 1423031-90-6

1-Cyclopropyl-decahydro-1,6-naphthyridine

Cat. No.: B1378667
CAS No.: 1423031-90-6
M. Wt: 180.29 g/mol
InChI Key: RWCSXGLLLAJTJY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-decahydro-1,6-naphthyridine is a chemical compound with the molecular formula C11H20N2 and a molecular weight of 180.29 . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including this compound, has been a subject of interest in the field of medicinal chemistry due to their pharmacological activities . A solvent-free and catalyst-free synthesis method has been reported, which involves grinding of ketones, malononitrile, and amines in a mortar at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2/c1-2-9-8-12-6-5-11(9)13(7-1)10-3-4-10/h9-12H,1-8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, naphthyridines in general have been reported to undergo a variety of chemical reactions .

The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Antibacterial Properties

  • Antibacterial Agent Synthesis : 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives, have shown potential as antibacterial agents. These derivatives are synthesized using Dieckmann-type cyclization and are related to potent antibacterial agents like enoxacin (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

  • Antibacterial Activity Evaluation : A series of 7-amino-1-cyclopropyl-1,4-dihydro-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylic acids were synthesized and evaluated for their antibacterial activity. These compounds were prepared through a sequence involving a Schiemann reaction and displayed potential as antibacterial agents (Sanchez & Gogliotti, 1993).

Chemical Synthesis and Reactions

  • Decahydro-Naphthyridines Preparation : Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines were prepared by reducing naphthyridines with sodium and ethanol. The reduction of 1,5-naphthyridine with platinum oxide in acid solution resulted in trans- and cis-decahydro-1,5-naphthyridine (Armarego, 1967).

  • Stereoselective Synthesis and Anti-HIV Activity : New 1,6-disubstituted trans-decahydro-1,6-naphthyridines were synthesized through stereoselective nucleophilic addition. Some derivatives exhibited anti-HIV activity (Esipova, Borisenko, & Grishina, 2006).

Environmental Chemistry and Green Synthesis

  • Solvent-Free Synthesis : A method for the solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives was developed, highlighting the need for cleaner synthetic procedures. This method is particularly relevant for applications like cancer chemotherapy, antibacterial, antiviral, and antiproliferative agents (Hameed, 2015).

Biomedical Applications

  • Anticancer Properties : Functionalized 1,6-naphthyridines have shown a variety of biomedical applications, including anticancer, anti-HIV, antimicrobial, analgesic, and anti-inflammatory activities. A review of recent synthetic developments and a study of their anticancer activity on different cancer cell lines highlight their significant potential in medicinal chemistry (Lavanya et al., 2021).

  • Multiple Biological Activities : 1,8-Naphthyridine compounds have demonstrated a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They have also shown potential in neurological disorders and other diverse biomedical applications (Madaan et al., 2015).

Safety and Hazards

The safety information for 1-Cyclopropyl-decahydro-1,6-naphthyridine includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of 1-Cyclopropyl-decahydro-1,6-naphthyridine and other 1,6-naphthyridines could involve further exploration of their synthesis methods and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their pharmacological activities .

Properties

IUPAC Name

1-cyclopropyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-9-8-12-6-5-11(9)13(7-1)10-3-4-10/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCSXGLLLAJTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2N(C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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